Dabsyl-PC

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

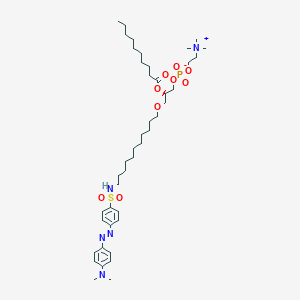

Dabsyl-PC is a chemical compound that is widely used in scientific research. It is a fluorescent derivative of primary amines that is used in the analysis of proteins and peptides. Dabsyl-PC is a versatile compound that has a wide range of applications in scientific research.

Mecanismo De Acción

The mechanism of action of Dabsyl-PC is based on the formation of a stable amide bond between the Dabsyl group and the primary amine in proteins and peptides. This results in the labeling of the primary amine, which can then be detected using fluorescence spectroscopy. The fluorescence of Dabsyl-PC is highly sensitive to the local environment, which allows for the analysis of protein conformational changes and ligand binding.

Efectos Bioquímicos Y Fisiológicos

Dabsyl-PC does not have any known biochemical or physiological effects. It is an inert compound that is used solely for scientific research purposes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Dabsyl-PC has several advantages for lab experiments. It is a highly sensitive fluorescent probe that can detect primary amines in proteins and peptides. It is also easy to use and can be easily incorporated into existing experimental protocols. However, Dabsyl-PC also has some limitations. It can only label primary amines, which limits its use in the analysis of proteins and peptides that do not contain primary amines. Additionally, Dabsyl-PC can interfere with the function of proteins and peptides if used in excess.

Direcciones Futuras

There are several future directions for the use of Dabsyl-PC in scientific research. One potential application is in the analysis of protein-protein interactions using fluorescence resonance energy transfer (FRET). Dabsyl-PC could be used to label one protein in the interaction, while a second fluorescent probe could be used to label the other protein. The resulting FRET signal could be used to monitor the interaction in real-time. Another potential application is in the analysis of protein-ligand interactions using surface plasmon resonance (SPR). Dabsyl-PC could be immobilized on a SPR sensor chip, and the binding of a ligand to the immobilized Dabsyl-PC could be monitored in real-time. Overall, Dabsyl-PC is a valuable tool for scientific research, and its potential applications are vast.

Métodos De Síntesis

Dabsyl-PC is synthesized by reacting 4-(dimethylamino)azobenzene-4'-sulfonyl chloride (Dabsyl chloride) with a primary amine. The reaction results in the formation of a stable amide bond between the Dabsyl group and the primary amine. The resulting compound is highly fluorescent and can be easily detected using fluorescence spectroscopy.

Aplicaciones Científicas De Investigación

Dabsyl-PC is widely used in scientific research for the analysis of proteins and peptides. It is used to label primary amines in proteins and peptides, which allows for their detection and quantification. Dabsyl-PC is also used in the analysis of enzyme kinetics, protein-protein interactions, and protein-ligand interactions. It is a valuable tool for the study of protein structure and function.

Propiedades

Número CAS |

126942-42-5 |

|---|---|

Nombre del producto |

Dabsyl-PC |

Fórmula molecular |

C43H74N5O9PS |

Peso molecular |

868.1 g/mol |

Nombre IUPAC |

[(2R)-2-decanoyloxy-3-[11-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]undecoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C43H74N5O9PS/c1-7-8-9-10-14-17-20-23-43(49)57-41(37-56-58(50,51)55-35-33-48(4,5)6)36-54-34-22-19-16-13-11-12-15-18-21-32-44-59(52,53)42-30-26-39(27-31-42)46-45-38-24-28-40(29-25-38)47(2)3/h24-31,41,44H,7-23,32-37H2,1-6H3/t41-/m1/s1 |

Clave InChI |

NDRAVJFCDJFNAE-VQJSHJPSSA-N |

SMILES isomérico |

CCCCCCCCCC(=O)O[C@H](COCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)COP(=O)([O-])OCC[N+](C)(C)C |

SMILES |

CCCCCCCCCC(=O)OC(COCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)COP(=O)([O-])OCC[N+](C)(C)C |

SMILES canónico |

CCCCCCCCCC(=O)OC(COCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)COP(=O)([O-])OCC[N+](C)(C)C |

Sinónimos |

1-O-(N-dabsyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine dabsyl-PC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B162304.png)